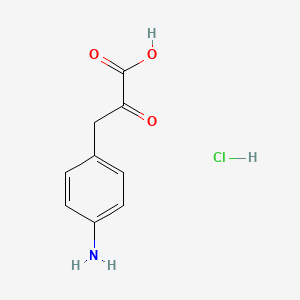

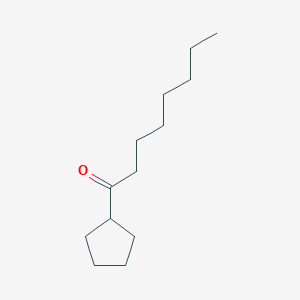

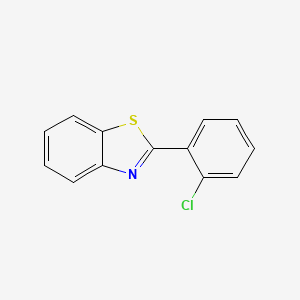

![molecular formula C18H20N2OS2 B3032985 3-Butyl-2-[(2-methylphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one CAS No. 6766-45-6](/img/structure/B3032985.png)

3-Butyl-2-[(2-methylphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one

Overview

Description

3-Butyl-2-[(2-methylphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one is a chemical compound with vast potential in scientific research. It belongs to the class of thieno[3,2-d]pyrimidines, which are known for their diverse biological activities .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-ones, such as 3-Butyl-2-[(2-methylphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one, often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA), in addition to a primary amine . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Chemical Reactions Analysis

The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent . The synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Scientific Research Applications

Medicinal Chemistry and Drug Development

Thieno[3,2-d]pyrimidin-4-ones have garnered attention due to their diverse biological activities. Researchers explore their potential as drug candidates, focusing on their interactions with specific receptors, enzymes, or cellular pathways. The compound’s unique structure may contribute to novel drug design, targeting diseases such as cancer, inflammation, or infectious disorders .

Anticancer Agents

The thieno[3,2-d]pyrimidine scaffold has shown promise as an anticancer agent. Scientists investigate its ability to inhibit tumor growth, induce apoptosis, or interfere with cell cycle progression. By modifying the substituents on the compound, researchers aim to enhance its selectivity and efficacy against specific cancer types .

Antimicrobial Properties

Thieno[3,2-d]pyrimidin-4-ones exhibit antibacterial and antifungal activities. Researchers explore their potential as antimicrobial agents, either alone or in combination with existing drugs. The compound’s sulfur-containing moiety may play a crucial role in disrupting microbial membranes or inhibiting essential enzymes .

Materials Science and Organic Electronics

Functionalized thieno[3,2-d]pyrimidin-4-ones find applications in organic electronics. Their π-conjugated systems make them suitable for organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (OFETs). Researchers investigate their charge transport properties and stability for use in flexible electronic devices .

Photovoltaics and Solar Cells

Thieno[3,2-d]pyrimidin-4-ones can serve as building blocks in organic photovoltaic materials. Their absorption properties, energy levels, and electron mobility contribute to efficient charge separation and collection in solar cells. Researchers optimize their structures to enhance power conversion efficiency .

Agrochemicals and Crop Protection

The compound’s structural features make it a potential candidate for agrochemical applications. Researchers explore its herbicidal, fungicidal, or insecticidal properties. By understanding its mode of action and toxicity, they aim to develop environmentally friendly crop protection agents .

Mechanism of Action

Target of Action

The primary target of 3-Butyl-2-[(2-methylphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

The compound inhibits Cyt-bd . The inhibition of Cyt-bd leads to a disruption in the energy metabolism of the Mycobacterium tuberculosis, which can potentially lead to the death of the bacteria .

Biochemical Pathways

The inhibition of Cyt-bd affects the energy metabolism pathway of Mycobacterium tuberculosis . This disruption in the energy metabolism pathway can lead to ATP depletion, affecting the survival and replication of the bacteria .

Result of Action

The result of the action of 3-Butyl-2-[(2-methylphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one is the inhibition of Cyt-bd, leading to ATP depletion in Mycobacterium tuberculosis . This can potentially lead to the death of the bacteria, making it a promising compound for the treatment of tuberculosis .

properties

IUPAC Name |

3-butyl-2-[(2-methylphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2OS2/c1-3-4-10-20-17(21)16-15(9-11-22-16)19-18(20)23-12-14-8-6-5-7-13(14)2/h5-9,11H,3-4,10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJPKJKBBBNCFTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70410293 | |

| Record name | 3-butyl-2-[(2-methylphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70410293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Butyl-2-[(2-methylphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |

CAS RN |

6766-45-6 | |

| Record name | 3-butyl-2-[(2-methylphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70410293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

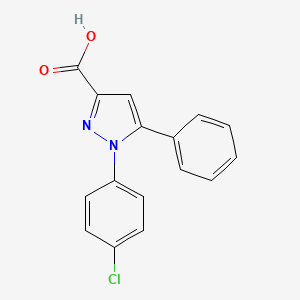

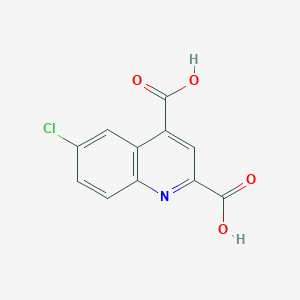

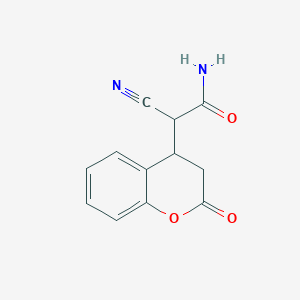

![1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-phenylthiourea](/img/structure/B3032914.png)

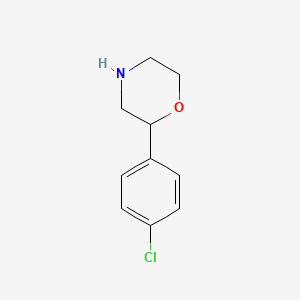

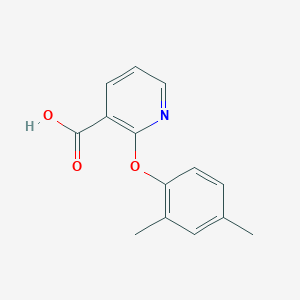

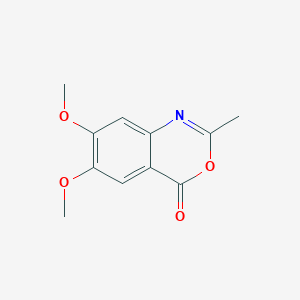

![(2E)-3-[5-(3-chlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B3032921.png)

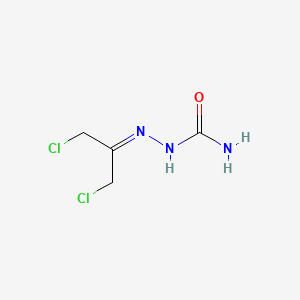

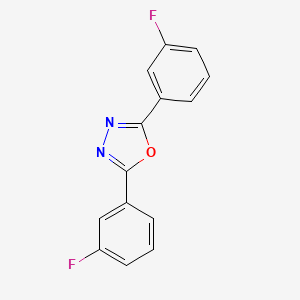

![N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline](/img/structure/B3032924.png)